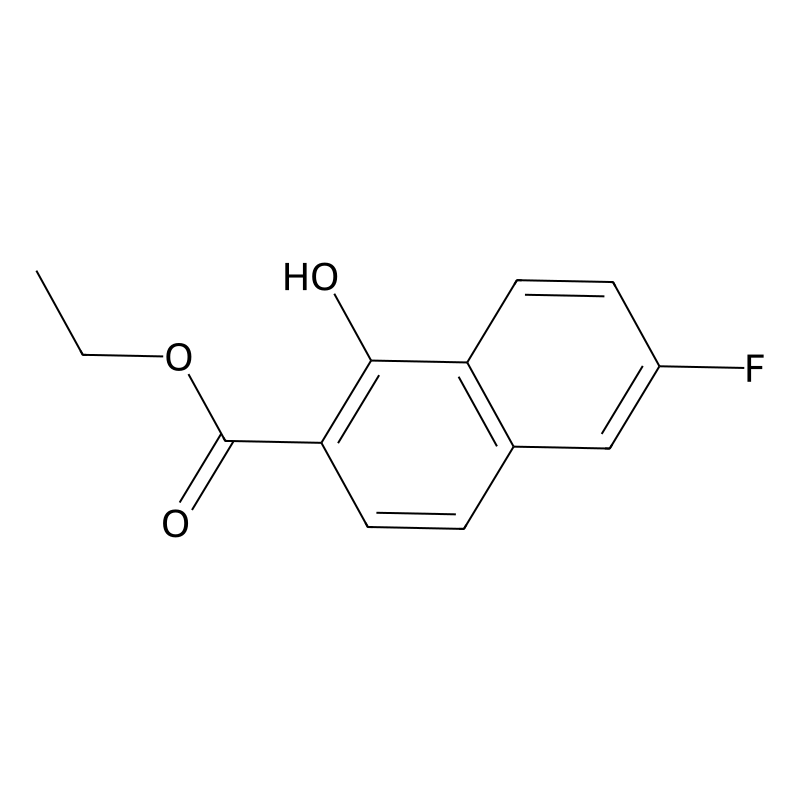

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocycles

Scientific Field: Organic Chemistry

Application Summary: 2-Naphthol is used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks.

Methods of Application: The synthesis of naphtho[10,20:5,6]pyrano-[3,2-c]chromen-6-ones was accomplished by three-component condensation reaction of 2-naphthol, aromatic aldehydes, and 4-hydroxycoumarin.

Results or Outcomes: The reaction resulted in the synthesis of diverse bioactive heterocyclic scaffold.

Biological Potential of Indole Derivatives

Scientific Field: Medicinal Chemistry

Methods of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents.

Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 mol/L.

Antiviral Activity of Indole Derivatives

Application Summary: Indole derivatives, which can be synthesized from compounds like 2-naphthol, have shown antiviral activity.

Methods of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents.

Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L.

Synthesis of Thiophene Derivatives

Application Summary: Thiophene derivatives, which can be synthesized from compounds like 2-naphthol, are used in the synthesis of various organic compounds.

Methods of Application: 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides.

Results or Outcomes: The reaction resulted in the synthesis of diverse thiophene derivatives.

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate is an organic compound characterized by its unique structure, which features a fluorine atom, a hydroxyl group, and an ethyl ester functional group attached to a naphthalene ring. Its molecular formula is C13H11F O3, and it has a molecular weight of approximately 234.23 g/mol. The compound belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and biological activities.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The hydroxyl group can be reduced to form corresponding alkane derivatives.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that naphthalene derivatives, including ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate, exhibit significant biological activities. Studies have shown that such compounds can possess anticancer properties, particularly against human colon carcinoma cell lines. The presence of the hydroxyl group is often associated with enhanced interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

The synthesis of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate typically involves several steps:

- Fluorination: Introduction of the fluorine atom into the naphthalene ring through electrophilic aromatic substitution.

- Hydroxylation: Addition of a hydroxyl group at the appropriate position on the naphthalene ring.

- Esterification: Reaction of the resulting carboxylic acid derivative with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Specific methodologies may vary based on desired yields and purity levels, but these steps provide a general framework for synthesis.

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer treatment.

- Chemical Research: It can be used as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may lend themselves to applications in developing new materials with specific functionalities.

Interaction studies involving ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate focus on its binding affinity and activity against specific biological targets. These studies typically employ techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with enzymes or receptors associated with disease pathways.

Several compounds share structural similarities with ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl naphtho[1,2-b]furan-2-carboxylate | Naphthalene core with furan ring | Exhibits different biological activity profiles |

| 6-Fluoro-2-naphthoic acid | Naphthalene core with carboxylic acid | Lacks the hydroxyl group, affecting solubility and reactivity |

| 1-Hydroxy-2-naphthoic acid | Hydroxyl group directly on naphthalene | Increased polarity compared to ethyl ester |

| Ethyl 1-hydroxy-2-naphthoate | Hydroxyl group at different position | Potentially different therapeutic applications |

These compounds illustrate the diversity within naphthalene derivatives while highlighting the unique combination of functional groups present in ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate that may confer distinct properties and activities.